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Compound of Interest

Compound Name: SB-366791

Cat. No.: B1680832 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SB-366791, a potent and selective

antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, with other

commonly used TRPV1 antagonists. The experimental data and protocols presented herein are

designed to assist researchers in designing robust control experiments to validate the

specificity of SB-366791 in their studies.

Executive Summary
SB-366791 is a highly selective, competitive antagonist of the TRPV1 receptor, demonstrating

significantly improved specificity over first-generation antagonists like capsazepine.[1] Its utility

as a research tool is underscored by its minimal off-target activity across a broad range of

receptors and ion channels.[1] This guide presents a comparative analysis of SB-366791 with

other TRPV1 antagonists, namely capsazepine, BCTC, and AMG 517, focusing on their

potency against different modes of TRPV1 activation and their known off-target effects. The

provided experimental protocols and pathway diagrams serve as a resource for validating the

on-target action of SB-366791 in various experimental settings.

Data Presentation
Table 1: Comparative Potency of TRPV1 Antagonists
This table summarizes the inhibitory potency of SB-366791 and alternative antagonists against

human TRPV1 (hTRPV1) and rat TRPV1 (rTRPV1) activated by various stimuli. Potency is
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expressed as IC50 (half-maximal inhibitory concentration), pA2 (a measure of competitive

antagonist potency), or pKb (the negative logarithm of the antagonist's dissociation constant).

Compound Species
Activation
Method

Potency (IC50,
pA2, or pKb)

Reference(s)

SB-366791 Human Capsaicin
pA2 = 7.71, pKb

= 7.74 ± 0.08
[1]

Human Acid (pH 5.5)
Effective

Antagonist
[1]

Human Heat (50°C)
Effective

Antagonist
[1]

Rat Capsaicin

IC50 = 651.9 nM

(trigeminal

ganglion)

[2]

Rat Acid (pH 5.5)
Effective

Antagonist
[1]

Capsazepine Human Capsaicin - -

Rat Capsaicin IC50 = 562 nM [3][4]

Rat Acid (pH 5.5)
Ineffective

Antagonist
[1]

BCTC Rat Capsaicin IC50 = 35 nM -

Rat Acid IC50 = 6.0 nM -

AMG 517 Human Capsaicin IC50 = 0.9 nM [5]

Human Acid (pH 5.0) IC50 = 0.5 nM [5]

Human Heat (45°C) IC50 = 1-2 nM [5]

Rat Capsaicin

IC50 = 0.68 ± 0.2

nM (DRG

neurons)

[5]
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Table 2: Selectivity Profile of TRPV1 Antagonists
This table highlights the known off-target activities of the compared TRPV1 antagonists. A

comprehensive off-target screening of SB-366791 against a panel of 47 receptors and ion

channels revealed little to no significant interactions.[1]

Compound
Known Off-
Target(s)

Comments Reference(s)

SB-366791
Minimal to none

reported

Profiled against a

panel of 47 GPCRs

and ion channels with

no significant hits. Did

not affect

hyperpolarisation-

activated current (Ih)

or voltage-gated Ca2+

channels (VGCC).

[1]

Capsazepine

TRPM8, TRPV4,

Nicotinic acetylcholine

receptors, Voltage-

gated Ca2+ channels

Exhibits notable off-

target activity, which

can confound

experimental results.

[3][6]

BCTC TRPM8

Shows antagonism at

the cold and menthol

receptor, TRPM8.

[7]

AMG 517 Not specified

Described as a highly

selective TRPV1

antagonist. However,

clinical development

was halted due to

hyperthermia, an on-

target effect of potent

TRPV1 blockade.

[8][9][10]
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FLIPR-based Ca²⁺ Assay Whole-Cell Patch-Clamp

Plate cells expressing
TRPV1 (e.g., HEK293-hTRPV1)

Load cells with a
Ca²⁺-sensitive dye (e.g., Fluo-4 AM)

Pre-incubate with
SB-366791 or control antagonist

Add TRPV1 agonist
(e.g., capsaicin)

Measure fluorescence change
over time

Prepare isolated cells
expressing TRPV1

Establish whole-cell
configuration

Apply voltage-clamp protocol

Perfuse with SB-366791
or control antagonist

Apply TRPV1 agonist
(e.g., capsaicin)

Record and analyze
ion channel currents
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

